molecular formula C20H27N5O3S B2735722 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide CAS No. 1049529-03-4

3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide

Cat. No.: B2735722
CAS No.: 1049529-03-4
M. Wt: 417.53
InChI Key: GISJWFMXVYUOSN-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazine ring, a piperazine moiety, and a sulfonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,3-dimethylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tubercular drug with a similar pyrazine ring structure.

    Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic agents.

    Piperazine derivatives: Compounds with a piperazine moiety, used in various therapeutic applications.

Uniqueness

3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3,3-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-20(2,3)14-19(26)23-16-4-6-17(7-5-16)29(27,28)25-12-10-24(11-13-25)18-15-21-8-9-22-18/h4-9,15H,10-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISJWFMXVYUOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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